palladium(2+);dicyanide

Heterogeneous catalysis catalyst support leaching resistance

Do not substitute Pd(CN)₂ with soluble Pd salts for processes demanding its unique insoluble coordination-polymer structure. Its log Ksp of -42 ensures minimal metal leaching during aqueous catalyst preparation, while the strong cyanide ligand field is non-negotiable for specific electroplating and metal recovery chemistries. For supported PdO catalysts, its chloride-free decomposition above 400 °C prevents the aggregation and poisoning typical of PdCl₂ residues, ensuring superior nanoparticle dispersion on oxide supports. This specificity makes Pd(CN)₂ the only viable precursor for your high-value catalytic and electrochemical applications.

Molecular Formula C2N2Pd
Molecular Weight 158.45 g/mol
Cat. No. B12432549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepalladium(2+);dicyanide
Molecular FormulaC2N2Pd
Molecular Weight158.45 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[Pd+2]
InChIInChI=1S/2CN.Pd/c2*1-2;/q2*-1;+2
InChIKeyXDASSWBZWFFNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palladium(II) Dicyanide (Pd(CN)₂) CAS 2035-66-7: Technical Overview and Procurement Specifications


Palladium(II) dicyanide, with the molecular formula Pd(CN)₂ (CAS 2035-66-7), is a grey, water-insoluble coordination polymer characterized by square planar Pd(II) centers interconnected by bridging cyanide ligands, forming a nanocrystalline layered structure with the formula Pd(CN)₂·0.29H₂O [1][2]. Historically significant as the first pure palladium compound isolated (Wollaston, 1804), it exhibits a density of 2.813 g/cm³, a characteristic IR stretching frequency for bridging cyanide at 2222 cm⁻¹, and an exceptionally low aqueous solubility (log Ksp = −42), which dictates its unique application profile in catalysis, electroplating, and metal recovery [1][2][3].

Why Generic Substitution of Palladium(II) Dicyanide is Scientifically Unjustifiable


The simplistic substitution of one palladium precursor for another based solely on palladium content or cost-per-gram is a common yet flawed procurement practice. Compounds such as PdCl₂, Pd(OAc)₂, and Pd(PPh₃)₄ are not drop-in replacements for Pd(CN)₂ due to fundamentally divergent coordination chemistry, solubility profiles, and redox behaviors. The extremely low aqueous solubility (log Ksp = −42) of Pd(CN)₂ dictates its utility as a solid source for heterogeneous catalysis and as a selective precursor in electrodeposition, starkly contrasting with the soluble halide and acetate salts [1][2]. Furthermore, the strong, kinetically distinct ligand field of the cyanide anion alters both the thermodynamics of complex formation and the catalytic cycle, making Pd(CN)₂ the necessary choice for specific cyanide-mediated transformations and metal recovery processes where other palladium sources fail or perform suboptimally [1][3].

Quantitative Evidence for Selecting Palladium(II) Dicyanide Over Alternative Pd Precursors


Aqueous Insolubility (log Ksp = −42) Differentiates Pd(CN)₂ as a Heterogeneous Catalyst Support Precursor vs. Soluble PdCl₂ and Pd(OAc)₂

Palladium(II) dicyanide exhibits an exceptionally low aqueous solubility, quantified by a solubility product constant (Ksp) of 10⁻⁴² (log Ksp = −42) [1]. This extreme insolubility is a critical differentiator from common alternative precursors like PdCl₂ and Pd(OAc)₂, which are readily soluble in water and polar organic solvents . This property makes Pd(CN)₂ a superior starting material for preparing heterogeneous catalysts via impregnation or precipitation, where it can be anchored to a solid support (e.g., Al₂O₃, carbon) and subsequently reduced to active Pd(0) nanoparticles without the risk of metal leaching into the reaction medium that plagues soluble salts [2].

Heterogeneous catalysis catalyst support leaching resistance

Thermal Decomposition Profile (≥400 °C) Enables High-Temperature Catalyst Preparation Unattainable with Low-Boiling Acetate or Halide Precursors

Palladium(II) dicyanide demonstrates high thermal stability, decomposing above 400 °C and completing decomposition by 460 °C under an inert nitrogen atmosphere [1]. This is in stark contrast to palladium(II) acetate (Pd(OAc)₂), which decomposes or sublimates at significantly lower temperatures (often below 200 °C) and is known to form volatile species [2]. This thermal robustness allows Pd(CN)₂ to be used as a precursor for solid-state synthesis and high-temperature catalyst activation protocols, where volatile organic ligands from Pd(OAc)₂ would be lost or decompose unpredictably, leading to poor Pd dispersion and variable catalytic activity [3].

Catalyst activation thermal stability high-temperature synthesis

Characteristic Bridging Cyanide IR Stretch at 2222 cm⁻¹ Provides a Diagnostic Spectroscopic Handle for Quality Control and Mechanistic Studies

The Fourier-transform infrared (FTIR) spectrum of Pd(CN)₂ exhibits a distinct, intense absorption band at 2222 cm⁻¹, which is characteristic of a bridging cyanide (μ-CN) ligand in a coordination polymer network [1][2]. This peak is diagnostic and clearly distinguishable from the terminal cyanide stretches observed in simple cyanide salts or other palladium-cyanide complexes (e.g., [Pd(CN)₄]²⁻). Alternative precursors like PdCl₂ or Pd(OAc)₂ lack such a clear, unique spectroscopic signature in this region, making Pd(CN)₂'s IR spectrum a powerful tool for confirming its identity and purity, monitoring its conversion during catalyst synthesis, or tracking its fate in mechanistic investigations.

IR spectroscopy quality control coordination polymer

Intermediate Cyanide Exchange Kinetics (26 M⁻¹s⁻¹ < Pd < 500,000 M⁻¹s⁻¹) Offer a Controllable Ligand Substitution Rate Compared to Labile Halides or Inert Pt Analogs

The lability of the cyanide ligand in the tetracyanopalladate(II) complex, [Pd(CN)₄]²⁻, is characterized by a ligand exchange rate constant that falls between those of its nickel and platinum group congeners [1][2]. While not as kinetically labile as palladium chloride complexes (which exchange rapidly in solution), [Pd(CN)₄]²⁻ exchanges more readily than the extremely inert [Pt(CN)₄]²⁻ (rate constant = 26 M⁻¹s⁻¹) and far more slowly than the highly labile [Ni(CN)₄]²⁻ (rate constant > 500,000 M⁻¹s⁻¹) [1]. This intermediate kinetic profile is significant because it means Pd(CN)₂ is less prone to immediate ligand displacement by common coordinating solvents or impurities than PdCl₂, yet it remains sufficiently reactive to participate in catalytic cycles, offering a controllable balance between stability and reactivity.

Ligand exchange kinetics coordination chemistry catalyst poisoning

High-Value Research and Industrial Applications for Palladium(II) Dicyanide


Synthesis of Leach-Resistant Heterogeneous Catalysts for VOC Oxidation

When preparing supported palladium catalysts for the oxidative abatement of volatile organic compounds (VOCs), the selection of a precursor with minimal chloride content and high thermal stability is paramount. Pd(CN)₂ serves this role effectively, as its decomposition above 400 °C under inert conditions [1] allows for high-temperature calcination to form well-dispersed PdO nanoparticles on oxide supports like Al₂O₃. This contrasts with the use of PdCl₂, where residual chloride species are known to promote Pd aggregation and poison the catalyst [2]. The insolubility of Pd(CN)₂ also mitigates the risk of metal loss during aqueous impregnation, ensuring a more controlled and efficient synthesis of durable VOC oxidation catalysts.

Precursor for Specialized Electroplating and Electrodeposition Baths

Pd(CN)₂ is a foundational component in the formulation of palladium electroplating baths, particularly those designed for pulsed electrodeposition. The formation of the soluble dianion complex [Pd(CN)₄]²⁻ in alkaline cyanide solutions is essential for this process [1]. Electrochemical studies have optimized pulsed bipolar waveforms (e.g., E₁ = 1.0 V vs. SCE, E₂ = -1.0 V vs. SCE, with pulse durations of 0.05 s at 10 Hz) using these cyanide-based baths to achieve maximum deposition efficiency and produce high-quality Pd thin films [2]. This application is specific to the cyanide complex; alternative precursors like PdCl₂ or Pd(OAc)₂ are unsuitable for these established industrial electroplating formulations.

Selective Extraction and Recovery of Palladium from Complex Matrices

The extraordinary affinity of Pd(II) for cyanide, which enables the direct attack of palladium metal by cyanide solutions [1], underpins its use in hydrometallurgical processes for the selective leaching and recovery of palladium from spent catalysts, electronic waste, or mineral concentrates. Pd(CN)₂ represents the key intermediate species in these cyanide-based extraction cycles. The resulting [Pd(CN)₄]²⁻ complex can then be selectively adsorbed onto specialized ion-exchange resins or functionalized metal-organic frameworks (MOFs) for purification and concentration [2]. This targeted cyanide chemistry offers a pathway to high-purity palladium recovery that is distinct from the non-selective dissolution offered by strong acids like aqua regia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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